molecular formula C14H18Cl2N2S B2469170 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride CAS No. 887624-97-7

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride

Cat. No.: B2469170
CAS No.: 887624-97-7
M. Wt: 317.27
InChI Key: ASBVVECHUDKEPQ-UHFFFAOYSA-N
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Description

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N2S. It is a derivative of piperidine and thiazole, featuring a phenyl group attached to the thiazole ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride typically involves the reaction of 4-phenyl-1,3-thiazole-2-amine with piperidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as chloroform or ethanol, and may require the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine
  • 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine hydrochloride
  • 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine sulfate

Uniqueness

4-(4-Phenyl-1,3-thiazol-2-yl)piperidine dihydrochloride is unique due to its specific combination of the thiazole and piperidine rings, along with the phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

4-phenyl-2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S.2ClH/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12;;/h1-5,10,12,15H,6-9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBVVECHUDKEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl 4-(4-phenyl-1,3-thiazol-2-yl)piperidine-1-carboxylate (1.35 g, 3.92 mmol), 2N hydrogen chloride methanol (100 ml) and ethyl acetate (10 ml) was stirred at room temperature for 12 hours and the solvent was distilled off under reduced pressure. The residue was recrystallized from a mixed solution of methanol and ether to obtain the desired product (1.08 g, 98.2%) as a solid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
98.2%

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